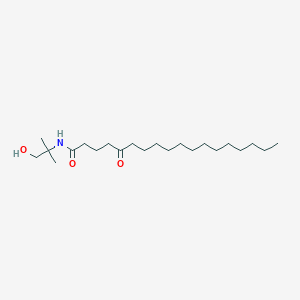
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide: is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide typically involves the reaction of 2-amino-2-methylpropan-1-ol with octadecanoic acid derivatives under specific conditions. Common reagents used in the synthesis include dichloromethane, N,N-diisopropylethylamine, and sulfuric acid . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted amides. These products can be further utilized in various chemical processes and applications.
Aplicaciones Científicas De Investigación
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug intermediate.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to changes in cellular functions and responses .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired. Its specific structure also allows for unique interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C22H43NO3 |
|---|---|
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide |
InChI |
InChI=1S/C22H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-16-20(25)17-15-18-21(26)23-22(2,3)19-24/h24H,4-19H2,1-3H3,(H,23,26) |
Clave InChI |
PGJFDNHWPRKPHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CCCC(=O)NC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




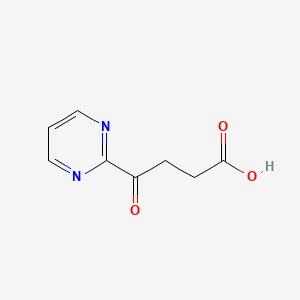
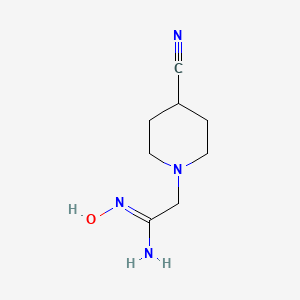

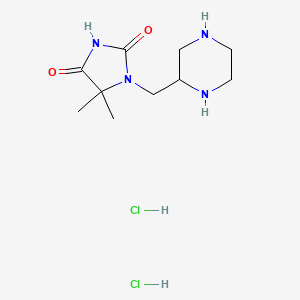
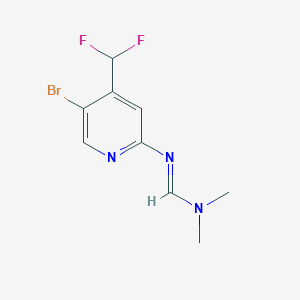

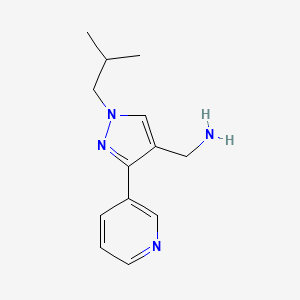

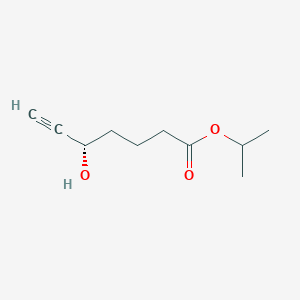
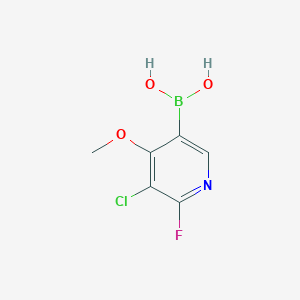
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
